2-(4-Chlorophenyl)-4-(4-cyclohexylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-CYCLOHEXYLPIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines
Preparation Methods
The synthesis of 1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-CYCLOHEXYLPIPERAZINE typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-CYCLOHEXYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-CYCLOHEXYLPIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-CYCLOHEXYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-CYCLOHEXYLPIPERAZINE can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different arrangement of nitrogen atoms in the ring system, leading to distinct chemical and biological properties
Properties
Molecular Formula |
C22H26ClN5 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-(4-cyclohexylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C22H26ClN5/c23-18-8-6-17(7-9-18)20-16-21-22(24-10-11-28(21)25-20)27-14-12-26(13-15-27)19-4-2-1-3-5-19/h6-11,16,19H,1-5,12-15H2 |
InChI Key |
KSKAFYAVOKNAJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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